

Spectroscopic Profile of 6-Methylantranilic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Methylantranilic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **6-Methylantranilic acid** (also known as 2-Amino-6-methylbenzoic acid), a valuable compound in pharmaceutical and organic synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in research and development.

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for **6-Methylantranilic acid**.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~7.8	d	Aromatic H
~7.3	t	Aromatic H
~6.7	d	Aromatic H
~2.4	s	Methyl (-CH ₃)

¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Assignment
~170	Carboxylic Acid (C=O)
~150	Aromatic C-NH ₂
~138	Aromatic C-CH ₃
~133	Aromatic C-H
~128	Aromatic C-H
~118	Aromatic C-COOH
~115	Aromatic C-H
~20	Methyl (-CH ₃)

Note: The NMR data presented is based on predictive models and data from structurally similar compounds. Experimental values may vary based on solvent and other experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description
~3485	Asymmetric N-H Stretch (Amino group)
~3375	Symmetric N-H Stretch (Amino group)
3100-2500	Broad O-H Stretch (Carboxylic acid)
~1700	C=O Stretch (Carboxylic acid)
~1620	N-H Bend (Amino group)
~1580, ~1470	C=C Stretch (Aromatic ring)

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
151	High	[M] ⁺ (Molecular Ion)
134	High	[M-OH] ⁺
106	Moderate	[M-COOH] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **6-Methylantranic acid**.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **6-Methylantranic acid** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of 0.6-0.7 mL in an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Data Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Set the spectral width to cover a range of 0-12 ppm.
- ¹³C NMR Data Acquisition:

- Acquire a one-dimensional carbon spectrum with proton decoupling.
- A greater number of scans will be necessary due to the low natural abundance of ^{13}C .
- Set the spectral width to cover a range of 0-200 ppm.
- Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **6-Methylantranilic acid**.

Methodology:

- Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.
- Instrumentation: Use a benchtop FT-IR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal or the KBr pellet.
 - Collect the sample spectrum over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$).
 - Co-add 16 to 32 scans to enhance the signal-to-noise ratio.
- Data Processing: The instrument's software will automatically subtract the background from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

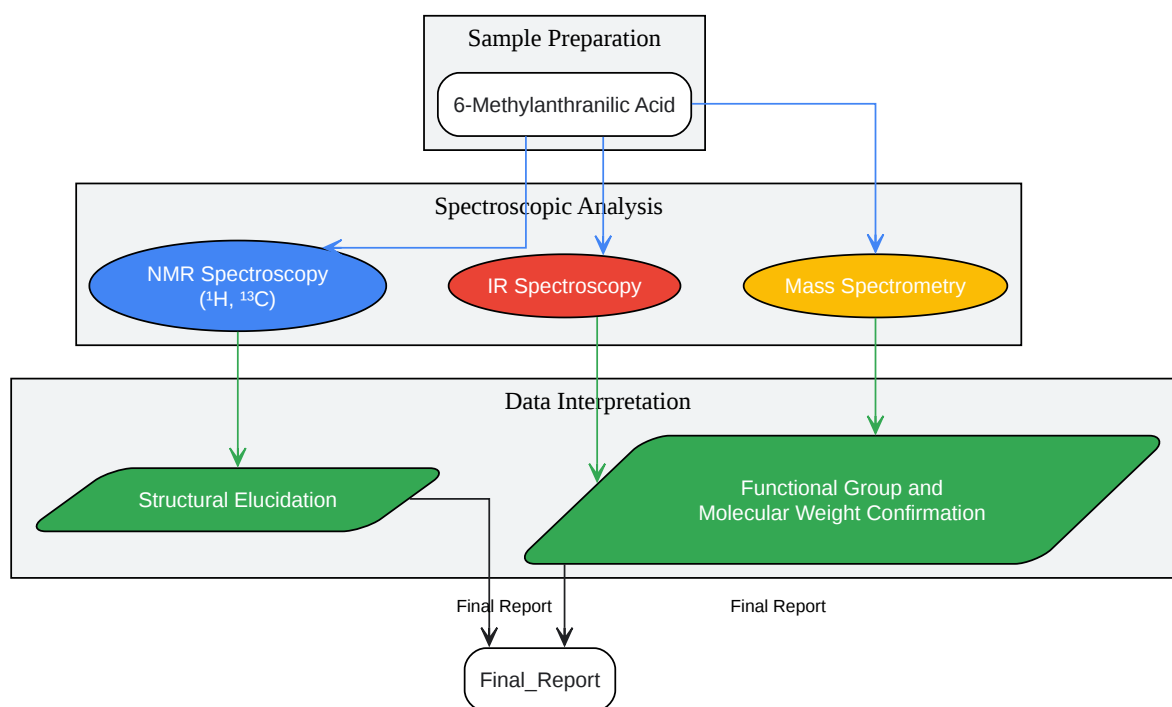
Objective: To determine the molecular weight and fragmentation pattern of **6-Methylantranilic acid**.

Methodology:

- **Sample Preparation:** Dissolve a small quantity of the sample in a volatile solvent like methanol or acetonitrile.
- **Instrumentation:** Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF).
- **Data Acquisition:** Introduce the sample into the ion source. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- **Data Analysis:** Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **6-Methylanthranilic acid**.



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Caption: A logical workflow for the spectroscopic analysis of **6-Methylantranilic acid**.

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